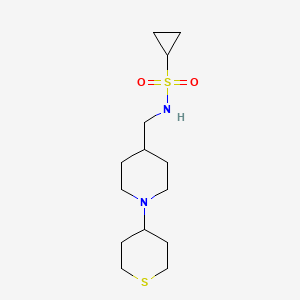

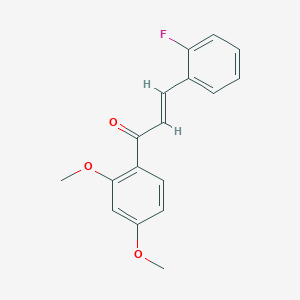

![molecular formula C17H14ClN5O B2561227 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2415504-30-0](/img/structure/B2561227.png)

6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” belongs to a class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group . The compound is a hybrid compound consisting of isothiazole and piperazine moieties .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of piperazinyl benzothiazole/benzoxazole derivatives involves a three-carbon spacer .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by NMR and mass spectral data . The 13C chemical shift value for the carbonyl carbon of similar compounds is around 152.6 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic substitution of the chlorine atom with ethyl N-piperazinecarboxylate . Subsequent removal of the ethylcarboxylate moiety with aqu. 40% HBr at 70°C gives the benzazol-2-yl piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 231.25 . The storage temperature is typically room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds similar to “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” have shown antimicrobial activity against strains of Bacillus subtilis bacteria and Candida albicans fungi . This suggests that the compound could be used in the development of new antimicrobial agents.

Anticancer Activity

Benzoxazole derivatives have been found to have anticancer activity . In particular, some compounds have shown significant cytotoxic effects on lung, breast, and colon cancer cells . This indicates that “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” could potentially be used in cancer treatment.

Anti-Inflammatory Activity

Benzoxazole derivatives have also been found to have anti-inflammatory properties . This suggests that “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” could be used in the treatment of inflammatory diseases.

Antiviral Properties

Studies have found that similar compounds have antiviral properties . This suggests that “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” could be used in the development of new antiviral drugs.

Antioxidant Properties

Similar compounds have been found to have antioxidant properties . This suggests that “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” could be used in the development of new antioxidant drugs.

Synthesis of New Biological Materials

Benzoxazoles are prominent in medicinal chemistry due to their use in intermediates for the preparation of new biological materials . This suggests that “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” could be used in the synthesis of new biological materials.

Wirkmechanismus

Target of Action

The primary targets of the compound 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile are currently unknown. The compound belongs to a class of organic compounds known as n-arylpiperazines

Mode of Action

Based on its structural similarity to other n-arylpiperazines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.

Biochemical Pathways

Other n-arylpiperazines have been found to interact with various biochemical pathways .

Safety and Hazards

The safety and hazards of similar compounds are typically indicated by GHS07 pictograms, with hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The future directions for research on similar compounds involve the discovery and development of novel antitumor drug molecules which could effectively inhibit proliferative pathways . Antiproliferative and cytotoxic drugs play a major role in cancer therapy, whether used alone or in combination with other treatments such as surgery, radiation, and biological therapy .

Eigenschaften

IUPAC Name |

6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O/c18-13-9-12(10-19)11-20-16(13)22-5-7-23(8-6-22)17-21-14-3-1-2-4-15(14)24-17/h1-4,9,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYQKEHZEJMSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

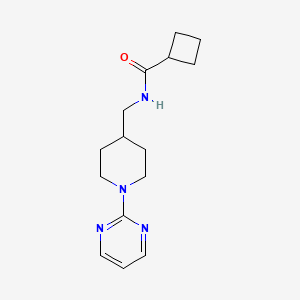

![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)

![2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2561155.png)

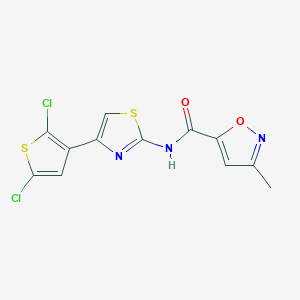

![Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2561157.png)

![6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2561161.png)

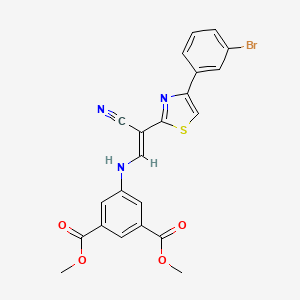

![1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2561163.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2561167.png)